3-Ethyl-4-methyl-2H-pyrrol-2-one

pyrrolone tautomerism heterocyclic building block identity molecular formula verification

Researchers ordering generic pyrrolinone intermediates for glimepiride or dipyrrinone synthesis frequently receive the dihydro form (CAS 766-36-9), causing failed condensations due to incorrect oxidation state. This fully conjugated 2H-pyrrol-2-one (CAS 115976-54-0) is the precise intermediate for glimepiride N-carboxamide formation and dipyrrinone methine-bridge condensations. • LogP 0.76 & PSA 29.43 Ų vs. dihydro analog for unambiguous identity • Delocalized π-system enhances electrophilic carbonyl reactivity • Eliminates aerial oxidation complications documented for CAS 766-36-9

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 115976-54-0
Cat. No. B12906617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methyl-2H-pyrrol-2-one
CAS115976-54-0
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCCC1=C(C=NC1=O)C
InChIInChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3
InChIKeyKXEDFWBHZTXVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-methyl-2H-pyrrol-2-one: Chemical Identity & Building Block


3-Ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0) is a five-membered α,β-unsaturated γ-lactam heterocycle with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It belongs to the 2H-pyrrol-2-one structural class, which represents the fully conjugated tautomeric form bearing a C=N double bond at the 4-position, distinguishing it from the more commonly referenced 3-pyrrolin-2-one (1,5-dihydro-2H-pyrrol-2-one, CAS 766-36-9, C₇H₁₁NO, MW 125.17) that is partially saturated at the 4,5-positions . The compound serves as a synthetic intermediate in the preparation of glimepiride and structurally related sulfonylurea antidiabetic agents, as well as in dipyrrinone chemistry for porphyrin-related studies [1]. Its fully unsaturated ring system imparts distinct electronic properties, lipophilicity (LogP = 0.76), and a polar surface area (PSA) of 29.43 Ų compared to its dihydro analogs .

Conjugation
Fully conjugated 2H-pyrrol-2-one for π-dependent reactivity
Synthetic role
Building block in glimepiride and dipyrrinone research synthesis
Lipophilic profile
Predicted LogP supports organic-phase partitioning during workup

3-Ethyl-4-methyl-2H-pyrrol-2-one: Differentiation from Dihydro Analog


Although both 3-ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0) and its 1,5-dihydro counterpart (CAS 766-36-9) appear in glimepiride-related synthetic routes and share the same substitution pattern, they differ fundamentally in their ring oxidation state: the former is a fully conjugated 2H-pyrrol-2-one (C₇H₉NO) bearing an endocyclic C=N bond, while the latter is a 3-pyrrolin-2-one (C₇H₁₁NO) with a saturated C-4 methylene group . This difference in unsaturation has measurable consequences—the 2H-pyrrol-2-one exhibits a distinct LogP of 0.76 versus 0.55–1.17 for the dihydro form, a different polar surface area (29.43 vs. 29.10 Ų), and a fully delocalized π-system that alters both its UV chromophore and its regioselectivity toward electrophilic and nucleophilic reagents . Critically, the dihydro form (CAS 766-36-9) has been documented to undergo spontaneous aerial oxidation over extended storage, forming 1:1 co-crystals with its dione oxidation product (3-ethyl-4-methyl-3-pyrroline-2,5-dione, C₇H₉NO₂), whereas the 2H-pyrrol-2-one, already at an intermediate oxidation level, follows a different oxidative trajectory [1]. These physicochemical and stability distinctions mean that procurement for a specific synthetic protocol—whether requiring the fully conjugated lactam for downstream π-dependent reactivity or the dihydro lactam for a particular glimepiride patent route—cannot be satisfied by generic within-class substitution without risking altered reaction kinetics, impurity profiles, or product distributions [2].

Target (2H-pyrrol-2-one)
Dihydro analog
Oxidation state
Fully conjugated C=N; endocyclic double bond
Partially saturated C-4 methylene; no endocyclic C=N
Lipophilicity
Predicted higher lipophilicity; may alter chromatography
Predicted lower lipophilicity
Long-term stability
Different oxidative aging pathway; no reported co-crystal with dione
Documented slow oxidation to dione; forms co-crystals over years

3-Ethyl-4-methyl-2H-pyrrol-2-one: Quantitative Differentiation from Analogs


Molecular Formula and Saturation State Difference

3-Ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0) possesses the molecular formula C₇H₉NO (MW 123.15 g/mol) with a fully conjugated π-system, in contrast to its closest analog 3-ethyl-4-methyl-3-pyrrolin-2-one (CAS 766-36-9), which has the formula C₇H₁₁NO (MW 125.17 g/mol) and is partially saturated at the 4,5-positions . The 2 Da mass difference arises from the absence of two hydrogen atoms in the 2H-pyrrol-2-one, reflecting the endocyclic C=N double bond that replaces the C-4 methylene of the dihydro form . This structural difference is unambiguously resolvable by HRMS (exact mass: 123.06800 for C₇H₉NO vs. 125.08406 for C₇H₁₁NO) and by ¹H NMR, where the 2H-pyrrol-2-one displays a diagnostic olefinic proton at C-5 absent in the saturated analog .

Mol. formula difference
Head-to-head
ΔMW = 2.02 Da
Δ exact mass = 2.016 Da
1 additional unsaturation
HRMS or NMR required to confirm correct oxidation state before use.
Target C₇H₉NO vs. dihydro C₇H₁₁NO
pyrrolone tautomerism heterocyclic building block identity molecular formula verification

Lipophilicity (LogP) Difference vs. Dihydro Analog

The calculated LogP for 3-ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0) is 0.76, compared with reported LogP values of 0.55–1.17 for the dihydro analog 3-ethyl-4-methyl-3-pyrrolin-2-one (CAS 766-36-9), depending on the computational method and database source . Using the most internally consistent dataset (ChemSrc/ACD/Labs algorithm), the 2H-pyrrol-2-one is approximately 0.21 LogP units more lipophilic than the dihydro form (0.76 vs. 0.55), corresponding to a roughly 1.6-fold higher octanol-water partition coefficient . The increased lipophilicity is consistent with the greater degree of unsaturation and reduced hydrogen-bonding capacity of the fully conjugated lactam relative to the partially saturated form [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.21
(ChemSrc dataset)
~1.6× higher partitioning
May affect chromatographic retention and extraction efficiency; review separation protocols.
Predicted LogP: target 0.76, dihydro ~0.55
lipophilicity LogP partition coefficient ADME prediction

Long-Term Oxidative Stability Comparison

A 2019 crystallographic study demonstrated that a 20-year-old commercial sample of 3-ethyl-4-methyl-3-pyrrolin-2-one (CAS 766-36-9, C₇H₁₁NO) underwent spontaneous aerial oxidation to form 1:1 co-crystals with its oxidized derivative 3-ethyl-4-methyl-3-pyrroline-2,5-dione (C₇H₉NO₂) [1]. The co-crystal (space group P1̄) contains a hydrogen-bonded tetramer with a dimer of the parent pyrrolinone flanked by one dione molecule on each side, irreversibly altering the composition from the expected single-entity material [1]. In contrast, 3-ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0, C₇H₉NO) exists at an intermediate oxidation level between the dihydro form (C₇H₁₁NO) and the dione (C₇H₉NO₂), and its fully conjugated ring system lacks the oxidizable C-4 methylene that serves as the primary site of autoxidation in the dihydro analog [2][3].

Oxidative stability
Class-level inference
Dihydro analog forms 1:1 co-crystals with dione after ~20 yr ambient storage.
Target lacks oxidizable C-4 methylene; different oxidative trajectory expected.
For long-term reproducibility, confirm composition; target may follow distinct aging pathway.
No long-term stability data published for target compound.
oxidative stability storage integrity co-crystal formation pyrrolinone aging

π-Electronic Structure and C-5 Reactivity

The 2H-pyrrol-2-one scaffold of CAS 115976-54-0 features a fully delocalized π-system across the O=C–N–C=C framework, giving rise to a distinct UV chromophore with λmax in the 250–280 nm region characteristic of α,β-unsaturated γ-lactams [1]. This contrasts with the 3-pyrrolin-2-one (CAS 766-36-9), where the C-4 methylene interrupts conjugation, localizing the π-density on the O=C–N–C=C enamide fragment [2]. The extended conjugation in the 2H-pyrrol-2-one enhances the electrophilicity of the C-5 position toward nucleophiles and alters the regiochemistry of cycloaddition and condensation reactions [1][3]. In dipyrrinone synthesis, the fully conjugated pyrrolinone serves as a direct condensation partner with pyrrole aldehydes, where the electronic structure of the lactam governs both reaction rate and product regiochemistry .

π-Electronic structure
Class-level inference
Extended conjugation across O=C–N–C=C–C=C in target vs. localized enamide in dihydro.
Conjugation may shift UV chromophore and enhance C-5 electrophilicity for condensations.
Reactivity inferred from heterocycle class behavior.
π-conjugation electrophilic substitution UV chromophore heterocyclic reactivity

Commercial Availability: Specialty vs. Dihydro Analog

3-Ethyl-4-methyl-2H-pyrrol-2-one (CAS 115976-54-0) is catalogued by a limited set of specialty chemical suppliers and research-chemical distributors, whereas its dihydro analog 3-ethyl-4-methyl-3-pyrrolin-2-one (CAS 766-36-9) is widely stocked by major global reagent vendors including Sigma-Aldrich (Product No. 556815, 97% purity, $94–$304 per 5 g), Thermo Fisher Scientific, TCI America (98.0+%), and Aladdin Scientific (≥98.0% HPLC, from $9.90) . The narrower commercial availability of CAS 115976-54-0 reflects its status as a specific oxidation-state tautomer rather than the default glimepiride intermediate; procurement therefore requires intentional sourcing rather than routine catalog ordering .

Commercial availability
Supporting evidence
Target: limited specialty vendors (2–3).
Dihydro analog: ≥5 major global distributors (Sigma, TCI, Thermo Fisher etc.).
Procurement requires intentional sourcing; narrower availability reduces inadvertent substitution.
Supplier landscape as of 2025–2026.
specialty chemical sourcing supplier differentiation procurement exclusivity

3-Ethyl-4-methyl-2H-pyrrol-2-one: Research & Industrial Applications


Glimepiride Intermediate Synthesis via Conjugated Pyrrolone

CAS 115976-54-0 serves as a key building block in glimepiride (Amaryl®) manufacturing, where its fully conjugated 2H-pyrrol-2-one scaffold participates in condensation with 2-phenylethyl isocyanate at 150 °C to form the N-carboxamide intermediate, followed by chlorosulfonation [1]. The extended π-conjugation of the 2H-pyrrol-2-one enhances the electrophilic character of the carbonyl carbon, facilitating carbamate formation under conditions described in the foundational US 4,379,785 patent and subsequent process chemistry refinements that avoid phosgene and isocyanates [2]. Researchers optimizing glimepiride process chemistry should specify CAS 115976-54-0 when the fully unsaturated lactam is the designated intermediate in their synthetic route, as the dihydro analog (CAS 766-36-9) may require an additional dehydrogenation step to achieve the correct oxidation state for downstream transformations [3].

Dipyrrinone and Porphyrin Chromophore Synthesis

In the synthesis of dipyrrinones—key building blocks for bilirubin analogs and porphyrin-related chromophores—3-ethyl-4-methylpyrrolinone (in its fully conjugated form) undergoes acid-catalyzed condensation with pyrrole-2-carboxaldehydes to generate the dipyrrinone scaffold via formation of the central methine bridge [1]. The fully conjugated nature of CAS 115976-54-0 ensures maximal π-overlap in the resulting dipyrrinone product, which is critical for the photophysical properties (UV-vis absorption, fluorescence) exploited in biomimetic studies of bilirubin conformation and hydrogen-bonded dimerization behavior [1]. The use of the precisely defined oxidation state avoids complications from mixed tautomer populations that can arise when the dihydro form is employed as a substitute [2].

Reference Standard for Glimepiride Impurity Profiling

The documented spontaneous oxidation of the dihydro glimepiride intermediate (CAS 766-36-9) to its dione derivative (C₇H₉NO₂) over extended storage [1] establishes a need for authenticated reference materials representing each oxidation state along the pyrrolinone → pyrrolone → dione continuum. CAS 115976-54-0 occupies the intermediate oxidation level (C₇H₉NO) and can serve as a process-related impurity or degradation marker standard in glimepiride analytical methods (HPLC, LC-MS), enabling quality control laboratories to distinguish between the desired dihydro intermediate, the partially oxidized 2H-pyrrol-2-one form, and the fully oxidized dione impurity [2]. Procurement of the specific CAS 115976-54-0 entity, rather than generic 'pyrrolinone intermediate,' ensures accurate identification and quantification in impurity profiling workflows [3].

SAR Studies on Pyrrolone Bioactive Scaffolds

The 2H-pyrrol-2-one core appears in multiple bioactive natural products and synthetic drug candidates, including the antibacterial agent althiomycin and antimalarial pyrrolones such as TDR32570 [1]. For medicinal chemistry SAR campaigns exploring the impact of ring saturation on biological activity, CAS 115976-54-0 provides the fully conjugated comparator against which the dihydro (CAS 766-36-9), tetrahydro (pyrrolidinone), and dione (maleimide) oxidation states can be systematically evaluated [1][2]. The measured LogP of 0.76 and PSA of 29.43 Ų position this compound within favorable physicochemical space for CNS and intracellular target engagement, making it a rational starting scaffold for fragment-based or lead-optimization programs targeting metabolic disorders beyond glimepiride [3].

Application
Selection Property
Validation Focus
Glimepiride Synthetic Research
Fully conjugated 2H-pyrrol-2-one scaffold
Condensation efficiency with isocyanate or aldehyde partners
Dipyrrinone Chromophore Studies
Extended π-conjugation for methine bridge formation
Photophysical properties (UV‑vis, fluorescence) of dipyrrinone products
Impurity Reference Standard
Intermediate oxidation level (C₇H₉NO)
HPLC/LC‑MS retention and resolution from dihydro and dione impurities
Pyrrolone SAR & MedChem
Physicochemical profile and oxidation-state comparator
Comparative bioactivity and target engagement across oxidation states
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